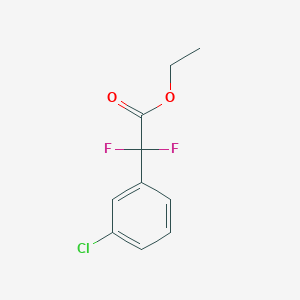

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZFHRLBCLCNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577543 | |

| Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135334-14-4 | |

| Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

CAS Number: 135334-14-4

This technical guide provides a comprehensive overview of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, a fluorinated organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, a plausible synthesis protocol, and its potential applications as a key building block in the creation of novel therapeutic agents.

Chemical Properties and Data

This compound is a derivative of acetic acid characterized by the presence of a 3-chlorophenyl group and two fluorine atoms at the alpha position. These structural features are significant in medicinal chemistry, as the incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 135334-14-4 |

| Molecular Formula | C₁₀H₉ClF₂O₂ |

| Molecular Weight | 234.63 g/mol |

| Physical Form | Liquid |

| Storage Temperature | Room temperature |

Synthesis and Experimental Protocols

While specific, detailed synthesis procedures for this compound are not extensively documented in publicly available literature, a plausible and widely applicable method is the Reformatsky reaction. This reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, an aldehyde, in the presence of zinc metal.[1][2][3][4]

Proposed Synthesis via Reformatsky Reaction

A likely synthetic route to this compound involves the reaction of ethyl bromodifluoroacetate with 3-chlorobenzaldehyde.

Reaction Scheme:

Detailed Experimental Protocol (Plausible)

The following is a generalized, plausible experimental protocol for the synthesis of this compound based on the principles of the Reformatsky reaction.

Materials:

-

3-Chlorobenzaldehyde

-

Ethyl bromodifluoroacetate[5]

-

Zinc dust (activated)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flushed with an inert gas (e.g., nitrogen or argon).

-

Initiation: Activated zinc dust is added to the flask, followed by the addition of anhydrous THF. A small crystal of iodine can be added to initiate the reaction. The mixture is gently heated.

-

Addition of Reactants: A solution of 3-chlorobenzaldehyde and ethyl bromodifluoroacetate in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The difluoroacetate moiety is a key pharmacophore that can enhance the metabolic stability and bioavailability of drug candidates. Its utility lies in its ability to introduce the 3-chlorophenyl and difluoroacetate groups into a target molecule, which can be crucial for optimizing the pharmacological profile of a potential drug.

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is outlined below.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and the reactants involved in its synthesis. A Safety Data Sheet (SDS) should be consulted for detailed information on hazards, handling, and disposal.[6] The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reformatsky Reaction [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and toxicological information for this compound. Due to the limited availability of experimental data for this specific compound, this guide also incorporates data from closely related analogs and general principles of relevant chemical reactions to provide a predictive framework for its behavior and potential applications.

Chemical Properties

While specific experimental data for this compound is limited, its fundamental properties can be summarized. Further experimental validation is required for precise quantitative values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₉ClF₂O₂ | [1][2] |

| Molecular Weight | 234.63 g/mol | [1][2] |

| CAS Number | 135334-14-4 | [1][3] |

| Appearance | Data not available | Likely a liquid at room temperature based on related compounds.[4] |

| Boiling Point | Data not available | Estimated to be in the range of 220-250 °C at atmospheric pressure. |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |

| Storage Temperature | Room temperature | [1] |

Synthesis and Reactivity

Proposed Synthetic Pathway: Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc.[5][6] For the synthesis of this compound, this would involve the reaction of 3-chlorobenzaldehyde with ethyl bromodifluoroacetate and activated zinc.

Reaction Scheme:

Followed by acidic workup to yield the desired product.

Diagram 1: Proposed Reformatsky Reaction Workflow

Caption: Proposed workflow for the synthesis via the Reformatsky reaction.

General Experimental Protocol (Hypothetical)

-

Activation of Zinc: Zinc dust is activated by washing with dilute HCl, water, ethanol, and diethyl ether, followed by drying under vacuum.

-

Reaction: To a suspension of activated zinc in an inert solvent (e.g., THF), a solution of 3-chlorobenzaldehyde and ethyl bromodifluoroacetate is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is typically stirred at room temperature or gentle reflux.

-

Workup: The reaction is quenched with a dilute acid (e.g., HCl or H₂SO₄). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Reactivity of α,α-Difluoroesters

The presence of two fluorine atoms on the α-carbon significantly influences the reactivity of the ester. The strong electron-withdrawing nature of fluorine atoms enhances the acidity of the α-proton (if present) and can activate the molecule for various nucleophilic substitution and condensation reactions.

Spectroscopic Analysis (Predicted)

Specific spectroscopic data for this compound is not available. The following are predicted characteristics based on the structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the aromatic protons of the 3-chlorophenyl group (in the range of 7.3-7.6 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic carbons, and the carbon bearing the two fluorine atoms (which will exhibit a triplet due to C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet, as the two fluorine atoms are chemically equivalent.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ester group is expected around 1750 cm⁻¹. Other significant bands will correspond to C-F, C-Cl, and C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group and fragments corresponding to the 3-chlorophenyl-difluoromethyl moiety.

Biological Activity and Drug Development Potential

While no specific biological activities have been reported for this compound, the broader class of fluorinated phenylacetic acid derivatives has been investigated for various therapeutic applications.

-

Anticancer Potential: Phenylacetate and its derivatives have been shown to exhibit anti-proliferative and differentiating effects on various cancer cell lines.[8] The introduction of fluorine can enhance these properties.

-

Enzyme Inhibition: The difluoromethyl group can act as a bioisostere for a hydroxyl or a carbonyl group, potentially enabling the molecule to act as an enzyme inhibitor.

-

Improved Pharmacokinetics: Fluorination is a well-established strategy in drug design to block metabolic oxidation, thereby increasing the half-life of a drug.[9] The difluoromethyl group in the title compound could enhance its metabolic stability.

Diagram 2: Rationale for Fluorination in Drug Design

Caption: Fluorination as a strategy to enhance drug properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is available, though it indicates that many physical and chemical properties have not been determined.[3] General precautions for handling similar fluorinated organic compounds should be followed.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with potential applications in the development of new pharmaceuticals, driven by the advantageous properties conferred by its difluoromethyl group. While there is a significant lack of experimentally determined data for this specific molecule, this guide provides a foundational understanding based on the known chemistry of related compounds. Further research is necessary to fully elucidate its chemical and biological properties, which will be crucial for its potential application in drug discovery and development. Researchers are encouraged to perform detailed characterization and biological screening of this compound to unlock its full potential.

References

- 1. This compound | 135334-14-4 [chemicalbook.com]

- 2. Ethyl (3-Chlorophenyl)-difluoroacetate [oakwoodchemical.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a state-of-the-art synthetic pathway to Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, a valuable fluorinated building block in medicinal chemistry and drug development. The core of this guide focuses on a recently developed photoredox/copper dual catalytic method, which offers a mild, efficient, and scalable route to this and other aryldifluoroacetates.

Introduction

This compound is a compound of significant interest due to the presence of the difluoroacetate moiety attached to a substituted aromatic ring. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to protein targets. Consequently, aryldifluoroacetates are sought-after intermediates in the synthesis of novel pharmaceuticals and agrochemicals. This guide details a robust synthetic protocol, presents key quantitative data, and illustrates the underlying chemical transformation.

Core Synthesis Pathway: Photoredox/Copper Dual Catalysis

A highly effective method for the synthesis of this compound involves a photoredox/copper dual catalytic cross-coupling of (3-chlorophenyl)boronic acid with ethyl bromodifluoroacetate.[1][2][3] This approach is notable for its mild reaction conditions, broad functional group tolerance, and scalability.[1][2][3]

Reaction Scheme

Caption: Synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound via the photoredox/copper dual catalytic method.[1][2][3]

| Parameter | Value | Reference |

| Reactants | ||

| (3-chlorophenyl)boronic acid | 1.0 equiv | [1][2][3] |

| Ethyl bromodifluoroacetate | 2.0 equiv | [1][2][3] |

| Catalysts & Reagents | ||

| Ir(ppy)₃ (photocatalyst) | 2 mol % | [1][2][3] |

| (CuOTf)₂·C₆H₅CH₃ (copper catalyst) | 25 mol % | [1][2][3] |

| K₂HPO₄ (base) | 2.0 equiv | [1][2][3] |

| Reaction Conditions | ||

| Solvent | DMF (0.1 M) | [1][2][3] |

| Temperature | Room Temperature | [1][2][3] |

| Irradiation | Blue LED strips (λmax = 455 nm) | [1][2][3] |

| Reaction Time | 16 hours | [1][2][3] |

| Yield | ||

| Isolated Yield (gram scale) | 71% | [1][2][3] |

Experimental Protocol

The following is a detailed experimental protocol for the gram-scale synthesis of this compound, adapted from the literature.[1][2][3]

Materials:

-

(3-chlorophenyl)boronic acid

-

Ethyl bromodifluoroacetate

-

Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)

-

Copper(I) trifluoromethanesulfonate toluene complex ((CuOTf)₂·C₆H₅CH₃)

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Blue LED strips (λmax = 455 nm)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (3-chlorophenyl)boronic acid (1.0 g, 6.4 mmol, 1.0 equiv), Ir(ppy)₃ (83.5 mg, 0.128 mmol, 2 mol %), and (CuOTf)₂·C₆H₅CH₃ (804 mg, 1.6 mmol, 25 mol %).

-

Addition of Base and Solvent: Add K₂HPO₄ (2.23 g, 12.8 mmol, 2.0 equiv) to the flask. The flask is then sealed with a rubber septum and purged with nitrogen. Anhydrous DMF (64 mL) is added via syringe.

-

Addition of Ethyl Bromodifluoroacetate: Ethyl bromodifluoroacetate (2.6 g, 12.8 mmol, 2.0 equiv) is added to the reaction mixture via syringe.

-

Photocatalysis: The reaction vessel is placed in a well-ventilated area and irradiated with blue LED strips (λmax = 455 nm) at room temperature with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 16 hours.

-

Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis.

Conclusion

The photoredox/copper dual catalytic synthesis of this compound represents a significant advancement in the preparation of fluorinated building blocks. The mild conditions, good yield, and scalability make this a highly attractive method for both academic research and industrial applications. This technical guide provides the necessary information for the successful implementation of this synthetic pathway.

References

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a potential synthetic route for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 135334-14-4

-

Molecular Formula: C₁₀H₉ClF₂O₂

-

Molecular Weight: 234.63 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including the 2-chloro and 4-chloro positional isomers, and fundamental principles of NMR and IR spectroscopy.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.60 | m | 4H | Aromatic protons (C₆H₄) |

| ~4.35 | q | 2H | -OCH₂CH₃ |

| ~1.30 | t | 3H | -OCH₂CH₃ |

Justification: The aromatic protons are expected to appear as a complex multiplet in the downfield region. The quartet for the methylene protons and the triplet for the methyl protons of the ethyl ester group are characteristic and their chemical shifts are influenced by the electronegative oxygen atom.

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Assignment |

| ~164 | t | Ester Carbonyl (C=O) |

| ~135 | s | Aromatic C-Cl |

| ~131 | s | Aromatic C-CF₂ |

| ~130 | d | Aromatic CH |

| ~129 | d | Aromatic CH |

| ~128 | d | Aromatic CH |

| ~126 | d | Aromatic CH |

| ~115 | t | CF₂ |

| ~63 | t | -OCH₂CH₃ |

| ~14 | q | -OCH₂CH₃ |

Justification: The carbonyl carbon of the ester will appear at the downfield end of the spectrum. The carbon attached to the two fluorine atoms will show a characteristic triplet due to C-F coupling. The aromatic carbons will have distinct chemical shifts based on their substitution pattern.

Predicted ¹⁹F NMR Spectral Data

Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)

| Chemical Shift (δ, ppm) |

| ~ -100 to -110 |

Justification: The chemical shift for the two equivalent fluorine atoms is expected in this typical range for gem-difluoro groups adjacent to an aromatic ring and an ester.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 234/236 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 189/191 | [M - OCH₂CH₃]⁺ |

| 161/163 | [M - COOCH₂CH₃]⁺ |

| 133/135 | [C₆H₄ClCF₂]⁺ |

Justification: The mass spectrum is expected to show the molecular ion peak with the characteristic 3:1 ratio for the chlorine isotopes. Fragmentation patterns will likely involve the loss of the ethoxy group and the entire ester functionality.

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1750 | Strong | C=O stretch (ester) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1050 | Strong | C-F stretch |

| ~1100 | Strong | C-O stretch |

| ~800-700 | Strong | C-Cl stretch |

Justification: The IR spectrum will be dominated by a strong carbonyl absorption. The C-F and C-Cl stretching vibrations will also be prominent in the fingerprint region.

Proposed Synthetic Protocol: Photoredox/Copper Dual Catalysis

This section outlines a detailed experimental protocol for the synthesis of this compound based on a modern photoredox/copper dual catalysis method. This approach offers mild reaction conditions and broad functional group tolerance.

Reaction Scheme:

3-chlorophenylboronic acid + Ethyl bromodifluoroacetate ---(Ir(ppy)₃, (CuOTf)₂·C₆H₅CH₃, K₂HPO₄, DMF, blue LED)--> this compound

Materials:

-

3-chlorophenylboronic acid

-

Ethyl bromodifluoroacetate

-

Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)

-

Copper(I) trifluoromethanesulfonate toluene complex ((CuOTf)₂·C₆H₅CH₃)

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Blue LED strip (λmax = 455 nm)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-chlorophenylboronic acid (1.0 mmol), K₂HPO₄ (2.0 mmol), Ir(ppy)₃ (0.02 mmol), and (CuOTf)₂·C₆H₅CH₃ (0.05 mmol).

-

Seal the vial with a septum and purge with argon for 10 minutes.

-

Add anhydrous DMF (10 mL) via syringe, followed by ethyl bromodifluoroacetate (1.2 mmol).

-

Place the reaction vial approximately 5 cm from a blue LED strip and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Experimental Workflow

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Analysis Logic

Physical properties of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and analysis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, a fluorinated organic compound of interest in medicinal chemistry and drug development.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized below. Experimentally determined values are provided where available; in their absence, computationally predicted data from reputable chemical software is included to guide researchers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClF₂O₂ | [1] |

| Molecular Weight | 234.63 g/mol | [1] |

| CAS Number | 135334-14-4 | [1] |

| Boiling Point | Predicted: 253.5 ± 35.0 °C at 760 mmHg | Predicted |

| Melting Point | No Data Available | |

| Density | Predicted: 1.352 ± 0.06 g/cm³ | Predicted |

| Refractive Index | Predicted: 1.493 | Predicted |

| Storage Temperature | Room Temperature | [1] |

Synthesis Protocol: A Generalized Approach

Reaction Principle: The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. In this case, 3-chlorobenzaldehyde would react with ethyl bromodifluoroacetate in the presence of activated zinc to form the desired product.

Detailed Methodology:

-

Zinc Activation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add zinc dust (1.5 equivalents).

-

Add a small amount of iodine crystals and heat gently until the purple vapor is observed, indicating the activation of the zinc surface.

-

Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

-

Reaction Setup:

-

Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.

-

In the dropping funnel, prepare a solution of 3-chlorobenzaldehyde (1 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF.

-

-

Reaction Execution:

-

Slowly add a small portion of the aldehyde/ester solution to the zinc suspension and gently heat the mixture to initiate the reaction.

-

Once the reaction has started (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete conversion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A standard GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent such as ethyl acetate or dichloromethane.

-

Analysis: Inject the sample into the GC-MS system. The resulting chromatogram will provide the retention time of the compound, and the mass spectrum will show the molecular ion peak and characteristic fragmentation pattern, confirming the molecular weight and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the 3-chlorophenyl group. The chemical shifts and coupling patterns will be consistent with the proposed structure.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the difluoro group and will typically show a singlet or a more complex pattern depending on the molecular environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, further confirming its structure.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the Reformatsky reaction.

Caption: General synthesis workflow for this compound.

References

Reactivity of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate with various nucleophiles. Due to the limited availability of direct experimental data for this specific compound, this document leverages established reactivity principles and data from closely related analogs, primarily ethyl 2-aryl-2,2-difluoroacetates, to predict its chemical behavior. The guide covers key reactions such as hydrolysis, aminolysis, and reactions with organometallic reagents, providing detailed theoretical frameworks, representative experimental protocols, and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a fluorinated organic compound of interest in medicinal chemistry and drug development. The presence of the difluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. Understanding the reactivity of this ester with various nucleophiles is crucial for its effective utilization as a building block in the synthesis of more complex, biologically active molecules. This guide will explore its anticipated reactivity with common nucleophiles, providing a theoretical and practical foundation for its synthetic applications.

General Reactivity Principles

The reactivity of this compound is primarily governed by the electrophilic character of the carbonyl carbon, which is susceptible to attack by nucleophiles. The presence of two electron-withdrawing fluorine atoms on the α-carbon enhances the electrophilicity of the carbonyl group, making it more reactive than its non-fluorinated counterparts. The 3-chlorophenyl group also contributes to the electronic properties of the molecule.

The general mechanism for the reaction of this ester with a nucleophile is expected to follow a nucleophilic acyl substitution pathway. This typically involves the formation of a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group.

Reaction with Oxygen Nucleophiles: Hydrolysis

The hydrolysis of this compound to its corresponding carboxylic acid, 2-(3-chlorophenyl)-2,2-difluoroacetic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This is typically an irreversible process due to the deprotonation of the resulting carboxylic acid.

Diagram 1: Base-Catalyzed Hydrolysis Pathway

Caption: General pathway for base-catalyzed hydrolysis.

Representative Experimental Protocol: Base-Catalyzed Hydrolysis

The following protocol is a representative procedure adapted from general methods for the hydrolysis of aryl-difluoroacetates and should be optimized for the specific substrate.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq), to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-chlorophenyl)-2,2-difluoroacetic acid. Further purification can be achieved by recrystallization or column chromatography.

Diagram 2: Experimental Workflow for Hydrolysis

Caption: A typical experimental workflow for hydrolysis.

Reaction with Nitrogen Nucleophiles: Aminolysis

The reaction of this compound with primary or secondary amines is expected to yield the corresponding amides. This aminolysis reaction is a valuable tool for creating amide bonds, which are prevalent in pharmaceuticals.

General Reaction Scheme

The amine nucleophile attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ethoxide yields the amide product.

Diagram 3: Aminolysis Reaction Pathway

Caption: General pathway for the aminolysis of the ester.

Representative Experimental Protocol: Aminolysis

This protocol is a generalized procedure and may require optimization based on the specific amine used.

-

Reactant Mixture: In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Amine Addition: Add the desired primary or secondary amine (1.1 - 2.0 eq) to the solution. For less reactive amines, a base catalyst such as triethylamine or 4-dimethylaminopyridine (DMAP) may be added.

-

Heating: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for several hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.

Reaction with Carbon Nucleophiles: Grignard Reagents

The reaction of esters with Grignard reagents (R-MgX) typically results in the formation of tertiary alcohols. This occurs through a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate, which is then rapidly attacked by a second equivalent of the Grignard reagent.

Double Addition Mechanism

The high reactivity of the ketone intermediate compared to the starting ester makes it difficult to isolate the ketone.

Diagram 4: Reaction with Grignard Reagent

Caption: Double addition of a Grignard reagent to the ester.

Representative Experimental Protocol: Reaction with a Grignard Reagent

This is a general procedure; caution should be exercised as Grignard reactions are highly exothermic and sensitive to moisture.

-

Grignard Reagent Preparation/Procurement: Obtain a solution of the desired Grignard reagent (e.g., methylmagnesium bromide in THF) or prepare it in situ from the corresponding alkyl/aryl halide and magnesium turnings in anhydrous ether or THF.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Grignard Reagent: Cool the ester solution to 0 °C in an ice bath. Add the Grignard reagent (at least 2.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quenching: Carefully quench the reaction by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting tertiary alcohol by column chromatography.

Quantitative Data Summary

| Nucleophile | Reagent Example | Expected Product | Relative Reactivity | Notes |

| Oxygen | H₂O (in presence of NaOH) | 2-(3-chlorophenyl)-2,2-difluoroacetic acid | High | Saponification is generally efficient for esters. |

| Nitrogen | Ammonia, primary/secondary amines | 2-(3-chlorophenyl)-2,2-difluoroacetamide derivatives | Moderate to High | Reactivity depends on the nucleophilicity of the amine. |

| Carbon | Grignard Reagents (e.g., CH₃MgBr) | Tertiary alcohol | Very High | Double addition is expected to be the major pathway. |

Conclusion

This compound is a versatile electrophilic building block that is expected to undergo nucleophilic acyl substitution with a variety of nucleophiles. The presence of the α,α-difluoro substituents activates the carbonyl group towards nucleophilic attack. This guide provides a foundational understanding of its reactivity with key nucleophiles, offering representative protocols and mechanistic insights based on established chemical principles and data from analogous structures. Researchers and drug development professionals can use this information to design synthetic routes and effectively incorporate this valuable fluorinated moiety into novel molecular architectures. Further experimental investigation is warranted to establish specific reaction conditions and yields for this particular compound.

Stability of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate under acidic conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information based on established principles of organic chemistry, forced degradation studies, and the known behavior of analogous fluorinated esters. It outlines a proposed degradation pathway, detailed experimental protocols for stability assessment, and templates for data presentation. This guide is intended to serve as a foundational resource for researchers initiating stability studies on this and structurally related molecules.

Introduction

This compound is a fluorinated ester of significant interest in medicinal chemistry and materials science. The presence of the difluoroacetyl group can impart unique electronic and metabolic properties to molecules. Understanding the stability of this compound, particularly under acidic conditions encountered in pharmaceutical formulation and physiological environments, is crucial for its development and application.

The carbon-fluorine bond is exceptionally strong, contributing to the high thermal and chemical stability of organofluorine compounds.[1][2][3] However, the ester functional group is susceptible to hydrolysis, a reaction that can be catalyzed by acid.[4][5][6] This guide will explore the expected behavior of this compound when subjected to acidic stress.

Proposed Acid-Catalyzed Degradation Pathway

The primary degradation pathway for this compound under acidic conditions is expected to be hydrolysis of the ester linkage. This reaction is catalyzed by hydronium ions (H₃O⁺) present in acidic aqueous solutions.[4][5]

The proposed mechanism involves the following steps:

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ester is protonated by a hydronium ion, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group.

-

Elimination of Ethanol: The protonated ethoxy group is eliminated as ethanol, a neutral leaving group.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield 2-(3-chlorophenyl)-2,2-difluoroacetic acid and regenerate the hydronium ion catalyst.

This reaction is reversible; however, using a large excess of water can drive the equilibrium towards the hydrolysis products.[5][6]

Below is a diagram illustrating the proposed degradation pathway.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to determine the intrinsic stability of a drug substance and identify potential degradation products.[7][8][9] The following is a detailed protocol for assessing the stability of this compound under acidic conditions.

Materials and Reagents

-

This compound (of known purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Reference standards for the parent compound and any anticipated degradation products

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

pH meter

-

Analytical balance

-

Water bath or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Forced Degradation Procedure (Acid Hydrolysis)

-

Sample Preparation: Prepare a stock solution of this compound in a suitable co-solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Transfer a known volume of the stock solution into separate flasks containing 0.1 M HCl and 1 M HCl. The final concentration of the drug substance should be in the range of 50-100 µg/mL.

-

Incubate the solutions at a controlled temperature, for example, 60°C or 80°C.[10]

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

Sample Neutralization: Immediately cool the withdrawn aliquots to room temperature and neutralize them with an equivalent amount of NaOH to stop the degradation reaction.

-

Analysis:

-

Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.

-

Analyze the samples by a validated stability-indicating HPLC method.

-

Analytical Method (HPLC)

A stability-indicating analytical method is crucial to separate the parent compound from its degradation products. A reverse-phase HPLC method is generally suitable.

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like ammonium formate).[10]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined based on the UV spectrum of this compound. A photodiode array (PDA) detector is recommended for initial studies to monitor for all absorbing species.

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Below is a diagram illustrating the experimental workflow.

Data Presentation

While specific quantitative data for the stability of this compound under acidic conditions is not currently available in the literature, the following tables provide a template for summarizing experimental findings.

Table 1: Summary of Forced Degradation under Acidic Conditions

| Stress Condition | Time (hours) | Initial Assay (%) | Assay of Parent Compound (%) | % Degradation | Major Degradation Product(s) (Area %) | Mass Balance (%) |

| 0.1 M HCl at 60°C | 0 | 100.0 | 100.0 | 0.0 | - | 100.0 |

| 2 | ||||||

| 4 | ||||||

| 8 | ||||||

| 24 | ||||||

| 1 M HCl at 60°C | 0 | 100.0 | 100.0 | 0.0 | - | 100.0 |

| 2 | ||||||

| 4 | ||||||

| 8 | ||||||

| 24 |

Table 2: Kinetic Data for Acid-Catalyzed Hydrolysis

| Stress Condition | Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) | Correlation Coefficient (R²) |

| 0.1 M HCl at 60°C | |||

| 1 M HCl at 60°C |

Note: The reaction is expected to follow pseudo-first-order kinetics if water is in large excess.[11][12]

Conclusion

The stability of this compound under acidic conditions is a critical parameter for its development in various applications. While the strong carbon-fluorine bonds suggest inherent stability of the fluorinated moiety, the ester group is a likely point of acid-catalyzed hydrolysis. This guide provides a framework for investigating this stability, including a proposed degradation pathway and detailed experimental protocols. The successful execution of these studies will enable the elucidation of the degradation profile and provide essential data for formulation development and regulatory submissions. Researchers are encouraged to use the provided templates to structure and report their findings, thereby contributing to the collective knowledge base for this important class of compounds.

References

- 1. Biodegradation and biotransformation of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmasm.com [pharmasm.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. scispace.com [scispace.com]

- 10. greenpharmacy.info [greenpharmacy.info]

- 11. quora.com [quora.com]

- 12. proprep.com [proprep.com]

An In-depth Technical Guide to the Thermal Decomposition of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

Disclaimer: Publicly available experimental data on the thermal decomposition of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is limited. This guide is therefore based on established principles of thermal analysis, the known behavior of structurally analogous compounds, and predictive assessments of its chemical moieties: the ethyl difluoroacetate group and the 3-chlorophenyl group. All data and pathways should be considered predictive until verified by empirical study.

Executive Summary

This compound is a halogenated ester likely synthesized for specialized applications in the pharmaceutical or agrochemical industries. Understanding its thermal stability is critical for safe handling, processing, and storage, as well as for predicting its environmental fate. This document outlines the predicted thermal decomposition pathways, provides detailed protocols for experimental verification, and presents comparative data from analogous compounds. The primary decomposition mechanism is anticipated to be an elimination reaction initiated at the ester functional group, followed by further degradation at higher temperatures.

Predicted Thermal Behavior and Decomposition Pathways

The thermal decomposition of this molecule is predicted to be a multi-stage process, influenced by its distinct structural components.

-

The Ethyl Difluoroacetate Moiety: The ester group is typically the most thermally labile part of such molecules. By analogy with the pyrolysis of other ethyl esters, such as ethyl acetate, the primary decomposition route is likely a unimolecular elimination reaction proceeding through a six-membered transition state.[1] This would yield ethylene and the corresponding carboxylic acid: 2-(3-chlorophenyl)-2,2-difluoroacetic acid. The strong electron-withdrawing effect of the two fluorine atoms on the alpha-carbon would influence the stability of the ester and the energetics of this pathway.

-

The 3-Chlorophenyl Moiety: Aromatic systems and carbon-chlorine bonds are generally more thermally stable than ester groups. Studies on organochlorinated aromatic compounds suggest that the chlorophenyl group provides significant thermal stability.[2] Decomposition of this part of the molecule would likely occur at higher temperatures, potentially involving cleavage of the C-Cl bond to form chlorinated radicals or degradation of the aromatic ring itself. In an oxidative atmosphere, the formation of hazardous gases such as hydrogen chloride (HCl) and phosgene (COCl₂) is a significant possibility.

Based on these principles, the initial and primary decomposition event is predicted to be the elimination reaction.

References

Solubility of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate in organic solvents

An In-depth Technical Guide on the Solubility of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate in Organic Solvents

Disclaimer: As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not publicly available. A search of scholarly articles, chemical databases, and safety data sheets indicates "no data available" for its solubility properties.[1]

This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals on the established methodologies to determine the solubility of this compound. The experimental protocols outlined below are standard procedures in chemical and pharmaceutical research for characterizing novel compounds like this compound.

Introduction to this compound

This compound is a halogenated aromatic ester. Its chemical structure, containing a chlorophenyl group and difluoroacetate moiety, suggests it is a relatively non-polar, hydrophobic molecule with a molecular weight that may influence its solubility in organic solvents. Understanding its solubility is a critical first step in many applications, including reaction chemistry, formulation development, and purification processes.

General Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like."[2] This means that solutes tend to dissolve in solvents with similar polarity. For this compound, it is anticipated to have higher solubility in non-polar or moderately polar organic solvents and low solubility in highly polar solvents like water. Factors that influence solubility include temperature, pressure (for gases), and the molecular size and structure of both the solute and the solvent.[2]

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for qualitatively and quantitatively assessing the solubility of a compound.

Qualitative Solubility Assessment

This initial screening provides a general understanding of the compound's solubility characteristics in a range of solvents with varying polarities.

Objective: To classify the compound as soluble, partially soluble, or insoluble in selected solvents at a fixed temperature (typically room temperature).

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a test tube.[3][4]

-

Add a specific volume of the chosen solvent (e.g., 1 mL) in small portions.[3][4][5]

-

After each addition, vigorously shake or vortex the mixture for a set period (e.g., 60 seconds).[5]

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

If the compound dissolves completely, it is considered "soluble." If some, but not all, of the solid dissolves, it is "partially soluble." If no significant amount of solid dissolves, it is "insoluble."

-

Record the observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[2]

Objective: To determine the exact concentration of a saturated solution of this compound in a given solvent.

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Scintillation vials or flasks with secure caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask.

-

Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered, saturated solution with the same solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or GC.

-

Calculate the original concentration of the saturated solution, which represents the solubility. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Data Presentation

While specific data for this compound is unavailable, the results from the quantitative experiments described above should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data of this compound at 25 °C

| Solvent | Solvent Polarity Index | Solubility (g/L) |

| Hexane | 0.1 | Data to be determined |

| Toluene | 2.4 | Data to be determined |

| Diethyl Ether | 2.8 | Data to be determined |

| Ethyl Acetate | 4.4 | Data to be determined |

| Acetone | 5.1 | Data to be determined |

| Ethanol | 5.2 | Data to be determined |

| Methanol | 6.6 | Data to be determined |

| Dimethyl Sulfoxide | 7.2 | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of an organic compound.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this crucial physical property. The qualitative and quantitative methods described are robust and widely accepted in the scientific community. The resulting data will be invaluable for the future use of this compound in research and development.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is a valuable fluorinated building block in medicinal chemistry. The incorporation of the gem-difluoroacetate moiety can significantly enhance the metabolic stability and bioavailability of drug candidates.[1] This versatile intermediate is particularly employed in the synthesis of novel compounds targeting the central nervous system (CNS) and inflammatory pathways.[1] Its utility lies in the ability to introduce a difluoromethylene group, which can act as a bioisostere for a carbonyl group or other functionalities, and the 3-chlorophenyl group, which can engage in various receptor-ligand interactions.

This document provides an overview of the applications of this compound, with a focus on its use in the synthesis of potential therapeutic agents. Detailed protocols for key transformations and data on the biological activity of resulting derivatives are presented to guide researchers in its effective utilization.

Key Applications in Medicinal Chemistry

This compound serves as a crucial precursor for the synthesis of a variety of bioactive molecules. Its primary application involves the generation of the corresponding carboxylic acid or amide derivatives, which are then incorporated into larger molecular scaffolds.

Synthesis of Cereblon Modulators (IMiDs Analogs)

A significant application of related α,α-difluoro-α-arylacetamides is in the development of novel immunomodulatory drugs (IMiDs) that target the E3 ubiquitin ligase Cereblon (CRBN). These compounds, analogs of thalidomide, are investigated for their potential in treating cancer and inflammatory diseases. The difluoroacetamide moiety plays a critical role in the interaction with the target protein. While a patent exists for a closely related 4-chloro analog, the synthetic route is applicable to the 3-chloro isomer.

Logical Workflow for the Synthesis of a Cereblon Modulator Analog:

Caption: Synthetic workflow for a Cereblon modulator analog.

Potential as a Scaffold for Anti-inflammatory Agents

The structural motif derived from this compound is also explored in the context of anti-inflammatory drug discovery. The 3-chlorophenyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The difluoroacetic acid moiety can be used to synthesize amide derivatives with potential inhibitory activity against these enzymes.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-chlorophenyl)-2,2-difluoroacetic acid.

Protocol 2: Amide Coupling to Synthesize a Bioactive Amide Derivative

This protocol outlines the coupling of 2-(3-chlorophenyl)-2,2-difluoroacetic acid with a primary amine to form the corresponding amide.

Materials:

-

2-(3-chlorophenyl)-2,2-difluoroacetic acid

-

Primary amine of interest

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve 2-(3-chlorophenyl)-2,2-difluoroacetic acid (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Experimental Workflow Diagram:

References

Application Notes and Protocols: Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate as a key starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The introduction of the difluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines the synthesis of a key β-ketoester intermediate and its subsequent transformation into pyrazoles, pyrimidines, and oxadiazoles, complete with detailed experimental protocols and data presentation.

Key Intermediate Synthesis: Ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate

The cornerstone for the synthesis of the target heterocycles is the generation of ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate via a Claisen condensation reaction. This β-ketoester serves as a versatile precursor for subsequent cyclization reactions.

Experimental Protocol: Claisen Condensation

This protocol is adapted from the established procedure for the synthesis of ethyl 4,4-difluoro-3-oxobutanoate.[1]

Materials:

-

This compound

-

Ethyl acetate

-

Sodium ethoxide

-

Sulfuric acid (98%)

-

Anhydrous ethanol

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 equivalents) to anhydrous ethanol.

-

To a separate flask, add anhydrous ethyl acetate (2.5 equivalents).

-

Cool the sodium ethoxide solution to 5 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous ethyl acetate to the sodium ethoxide solution over a period of 2 hours, maintaining the internal temperature between 10-25 °C.

-

After the addition is complete, heat the reaction mixture to 65 °C and stir for an additional 2 hours.

-

Cool the reaction mixture to 20 °C.

-

Carefully add 98% sulfuric acid (1.0 equivalent) to the reaction mixture at 20-25 °C over 20 minutes to neutralize the solution and precipitate sodium hydrogensulfate.

-

Filter off the precipitated salt and wash the solid with ethyl acetate.

-

The filtrate contains the crude ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate. This can be used directly in the next step or purified by column chromatography on silica gel.

Data Presentation:

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| This compound | C₁₀H₉ClF₂O₂ | 234.63 | 1.0 |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 2.5 |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 1.1 |

Table 1: Reactants for the synthesis of ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate.

Synthesis of Difluoromethylated Heterocycles

The prepared ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate can be readily converted into a range of five- and six-membered heterocycles.

Synthesis of 3-(3-chlorophenyl)-3,3-difluoromethyl-5-pyrazolone

The reaction of β-ketoesters with hydrazine hydrate is a classical and efficient method for the synthesis of pyrazolones.

This protocol is based on the general synthesis of 3-methyl-5-pyrazolone from ethyl acetoacetate.[2]

Materials:

-

Ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate

-

Hydrazine hydrate

-

Absolute ethanol

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate (1.0 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (1.0 equivalent) dropwise to the solution with continuous stirring.

-

Heat the reaction mixture to 60 °C and maintain stirring for 1 hour.

-

Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent to obtain pure 3-(3-chlorophenyl)-3,3-difluoromethyl-5-pyrazolone.

Data Presentation:

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| Ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate | C₁₂H₁₁ClF₂O₃ | 276.66 | 1.0 |

| Hydrazine hydrate | H₆N₂O | 50.06 | 1.0 |

Table 2: Reactants for the synthesis of 3-(3-chlorophenyl)-3,3-difluoromethyl-5-pyrazolone.

Synthesis of 2-Amino-4-(3-chlorophenyl)-4,4-difluoromethyl-6-hydroxypyrimidine

The condensation of β-ketoesters with guanidine is a standard method for the preparation of substituted pyrimidines.

This protocol is adapted from the synthesis of 2,4-diamino-6-hydroxypyrimidine.[3]

Materials:

-

Ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Anhydrous ethanol

-

Glacial acetic acid

Procedure:

-

Prepare a solution of guanidine free base by reacting guanidine hydrochloride (1.0 equivalent) with sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

-

Filter the precipitated sodium chloride and add the filtrate containing guanidine to a solution of ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate (1.0 equivalent) in anhydrous ethanol.

-

Heat the reaction mixture under reflux for 2 hours.

-

Evaporate the solvent to dryness.

-

Dissolve the solid residue in boiling water and acidify with glacial acetic acid.

-

Cool the solution to induce crystallization of the product.

-

Filter the solid, wash with cold water, and dry to yield 2-amino-4-(3-chlorophenyl)-4,4-difluoromethyl-6-hydroxypyrimidine.

Data Presentation:

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| Ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate | C₁₂H₁₁ClF₂O₃ | 276.66 | 1.0 |

| Guanidine hydrochloride | CH₆ClN₃ | 95.53 | 1.0 |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 1.0 |

Table 3: Reactants for the synthesis of 2-amino-4-(3-chlorophenyl)-4,4-difluoromethyl-6-hydroxypyrimidine.

Synthesis of 2-Substituted-5-(3-chlorophenyl)difluoromethyl-1,3,4-oxadiazoles

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through the cyclization of a diacylhydrazide intermediate, which is formed from the reaction of a hydrazide with the β-ketoester.

This two-step protocol is based on general methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[4][5]

Step 1: Synthesis of the Diacylhydrazide Intermediate

Materials:

-

Ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate

-

Aryl/alkyl hydrazide (e.g., benzhydrazide)

-

Ethanol

Procedure:

-

Dissolve ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate (1.0 equivalent) in ethanol.

-

Add the desired aryl or alkyl hydrazide (1.0 equivalent) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and collect the precipitated diacylhydrazide intermediate by filtration.

Step 2: Cyclization to the 1,3,4-Oxadiazole

Materials:

-

Diacylhydrazide intermediate

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

Carefully add the dried diacylhydrazide intermediate to an excess of phosphorus oxychloride with cooling.

-

Gently reflux the mixture for 1-2 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure 2-substituted-5-(3-chlorophenyl)difluoromethyl-1,3,4-oxadiazole.

Data Presentation:

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| Ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate | C₁₂H₁₁ClF₂O₃ | 276.66 | 1.0 |

| Benzhydrazide (example) | C₇H₈N₂O | 136.15 | 1.0 |

| Phosphorus oxychloride | POCl₃ | 153.33 | Excess |

Table 4: Reactants for the synthesis of 2-phenyl-5-(3-chlorophenyl)difluoromethyl-1,3,4-oxadiazole.

Visualizations

References

- 1. diva-portal.org [diva-portal.org]

- 2. jmchemsci.com [jmchemsci.com]

- 3. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Synthetic Applications of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is a valuable fluorinated building block for the synthesis of novel pharmaceutical and agrochemical candidates. The presence of the difluoromethyl group can enhance metabolic stability, bioavailability, and binding affinity of target molecules. This document provides detailed protocols for the synthetic manipulation of this compound and its potential application in the development of targeted therapeutics, specifically focusing on the synthesis of a hypothetical Histone Deacetylase 6 (HDAC6) inhibitor.

Application 1: Synthesis of a Novel 2,5-Disubstituted-1,3,4-Oxadiazole as a Potential HDAC6 Inhibitor

The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, often serving as a bioisostere for esters and amides. Difluoromethyl-1,3,4-oxadiazoles have recently emerged as a promising class of selective and potent HDAC6 inhibitors.[1][2] HDAC6 is a crucial enzyme involved in various cellular processes, including protein degradation and cell motility, and its inhibition is a validated therapeutic strategy for various cancers and neurodegenerative diseases.[3]

This section outlines a hypothetical two-step synthesis of a novel 2-(difluoro(3-chlorophenyl)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole from this compound. This molecule is designed to mimic the core structure of known difluoromethyl-1,3,4-oxadiazole based HDAC6 inhibitors.

Synthetic Workflow

Caption: Synthetic route from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-chlorophenyl)-2,2-difluoroacetohydrazide

This protocol describes the conversion of the starting ester to the corresponding acyl hydrazide.

Materials:

-

This compound

-

Hydrazine hydrate (64%)

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).

-

Add absolute ethanol to dissolve the starting material.

-

Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Distill off the ethanol under reduced pressure.

-

The resulting crude hydrazide can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the purified product.[4]

Protocol 2: Synthesis of 2-(difluoro(3-chlorophenyl)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

This protocol details the cyclization of the acyl hydrazide to form the target 1,3,4-oxadiazole.

Materials:

-

2-(3-chlorophenyl)-2,2-difluoroacetohydrazide

-

Isonicotinoyl chloride

-

Pyridine (as solvent and base)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-(3-chlorophenyl)-2,2-difluoroacetohydrazide (1.0 eq) in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Add isonicotinoyl chloride (1.1 eq) portion-wise to the stirred solution.

-